3,5-Dichlorobenzonitrile has a limited presence in scientific research. Currently, the primary application reported in scientific literature involves its use as an internal standard in analytical techniques.
3,5-Dichlorobenzonitrile is an organic compound characterized by the molecular formula C7H3Cl2N. It is a derivative of benzonitrile, distinguished by the presence of two chlorine atoms substituted at the 3rd and 5th positions of the benzene ring. This compound typically appears as a crystalline powder that can range in color from white to beige-brownish . The presence of chlorine atoms significantly influences its chemical properties and reactivity, making it a valuable intermediate in various chemical syntheses.
Several methods exist for synthesizing 3,5-dichlorobenzonitrile:
3,5-Dichlorobenzonitrile has a diverse range of applications across various fields:
3,5-Dichlorobenzonitrile shares similarities with several other chlorinated benzonitrile derivatives. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4-Dichlorobenzonitrile | C7H4Cl2N | Chlorine atoms at different positions affect reactivity. |
2,6-Dichlorobenzonitrile | C7H4Cl2N | Similar structure but different substitution pattern. |
3,4-Dichlorobenzonitrile | C7H4Cl2N | Different chlorine positioning influences properties. |
The uniqueness of 3,5-dichlorobenzonitrile lies in its specific chlorine atom positioning on the benzene ring. This arrangement significantly affects its reactivity and potential applications compared to its isomers . Each compound's distinct substitution pattern results in varied chemical behaviors and biological activities.
Irritant